Ammonium dodecanedioate

CAS No.: 59864-79-8

Cat. No.: VC2063119

Molecular Formula: C12H25NO4

Molecular Weight: 247.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59864-79-8 |

|---|---|

| Molecular Formula | C12H25NO4 |

| Molecular Weight | 247.33 g/mol |

| IUPAC Name | azane;dodecanedioic acid |

| Standard InChI | InChI=1S/C12H22O4.H3N/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;/h1-10H2,(H,13,14)(H,15,16);1H3 |

| Standard InChI Key | AGVBUFRTWKTYON-UHFFFAOYSA-N |

| SMILES | C(CCCCCC(=O)O)CCCCC(=O)O.N |

| Canonical SMILES | C(CCCCCC(=O)O)CCCCC(=O)O.N |

Introduction

Chemical Identity and Structure

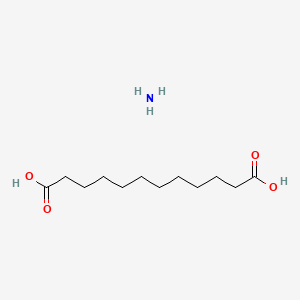

Ammonium dodecanedioate is primarily identified by its CAS number 59864-79-8. The compound exists in two main forms, reflecting different levels of neutralization of the parent dicarboxylic acid. The mono-ammonium salt has the molecular formula C12H25NO4 with a molecular weight of 247.33 g/mol, while the di-ammonium salt presents as C12H28N2O4 with a molecular weight of 264.36 g/mol . This compound is also referred to by several synonyms including diazanium dodecanedioate, dodecanedioic acid ammonium salt, and 1,10-decanedicarboxylic acid ammonium salt .

The chemical structure features a 12-carbon aliphatic chain with carboxylic acid groups at both ends, where either one or both have been neutralized by ammonium ions. The structural backbone creates a symmetrical molecule that influences its chemical behavior and applications.

Chemical Identifiers and Properties

The following table summarizes the key chemical identifiers for Ammonium dodecanedioate:

| Property | Value | Form |

|---|---|---|

| CAS Number | 59864-79-8 | Both forms |

| Molecular Formula | C12H25NO4 | Mono-ammonium salt |

| Molecular Formula | C12H28N2O4 | Di-ammonium salt |

| Molecular Weight | 247.33 g/mol | Mono-ammonium salt |

| Molecular Weight | 264.36 g/mol | Di-ammonium salt |

| IUPAC Name | azane;dodecanedioic acid | Mono-ammonium salt |

| Standard InChI | InChI=1S/C12H22O4.H3N/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;/h1-10H2,(H,13,14)(H,15,16);1H3 | Mono-ammonium salt |

| Standard InChIKey | AGVBUFRTWKTYON-UHFFFAOYSA-N | Mono-ammonium salt |

| SMILES | C(CCCCCC(=O)O)CCCCC(=O)O.N | Mono-ammonium salt |

| European Community (EC) Number | 684-836-7 | Di-ammonium salt |

Physical Properties

Ammonium dodecanedioate exhibits several notable physical properties that define its behavior in various conditions and applications. These properties are crucial for researchers to understand when working with this compound in laboratory settings.

| Physical Property | Value | Reference |

|---|---|---|

| Boiling Point | 457°C at 760 mmHg | |

| Flash Point | 230.2°C | |

| Vapor Pressure | 1.27E-09 mmHg at 25°C | |

| Recommended Storage | Room Temperature or 2-8°C |

The relatively high boiling and flash points indicate the compound's stability at standard laboratory conditions, while the extremely low vapor pressure suggests minimal volatility at room temperature. These properties collectively indicate a stable compound suitable for various research applications requiring thermal stability .

Synthesis and Preparation

Synthetic Route

Ammonium dodecanedioate can be synthesized through a straightforward neutralization reaction between dodecanedioic acid and ammonia or ammonium hydroxide in aqueous or organic solvents. The reaction involves the neutralization of the carboxylic acid groups by ammonium ions to form the salt. The stoichiometry of the reactants determines whether the mono-ammonium or di-ammonium salt is formed:

For mono-ammonium salt:

HOOC-(CH2)10-COOH + NH3 → HOOC-(CH2)10-COO-NH4+

For di-ammonium salt:

HOOC-(CH2)10-COOH + 2NH3 → NH4+-OOC-(CH2)10-COO-NH4+

This process is well-established and commonly utilized in laboratory settings for preparing ammonium salts of dicarboxylic acids.

Laboratory Preparation Guidelines

For laboratory applications, stock solutions of Ammonium dodecanedioate can be prepared according to the following concentrations table:

| Desired Concentration | Volume needed for different quantities |

|---|---|

| 1 mg | |

| 1 mM | 4.0432 mL |

| 5 mM | 0.8086 mL |

| 10 mM | 0.4043 mL |

When preparing solutions, it is recommended to select appropriate solvents based on the compound's solubility characteristics. To enhance dissolution, researchers often heat the compound to 37°C and use ultrasonic agitation. For optimal stability, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, with researchers advised to avoid repeated freezing and thawing cycles .

Research Findings and Metabolism Connection

While direct research specifically focusing on Ammonium dodecanedioate appears limited in the scientific literature, studies on its parent compound, dodecanedioic acid, provide valuable insights into its potential biological roles and significance.

Metabolic Pathway Involvement

Dodecanedioic acid is produced through the ω-oxidation of fatty acids, representing an important alternative pathway in lipid metabolism. This pathway becomes particularly significant when β-oxidation, the primary fatty acid metabolism pathway, is saturated or dysfunctional. The production of dicarboxylic acids, including dodecanedioic acid, therefore serves as a marker of metabolic status and fatty acid oxidation efficiency.

Clinical Research Connections

Research has shown that levels of dodecanedioate decrease following androgen deprivation therapy in prostate cancer patients, indicating altered fatty acid metabolism pathways. This finding suggests that compounds in the dodecanedioic acid family might serve as biomarkers for monitoring treatment response or disease progression in certain cancers.

Additionally, dodecanedioic acid has been investigated as a biomarker for insulin resistance, suggesting potential applications in metabolic disorder research. These findings collectively indicate that Ammonium dodecanedioate, as a salt of dodecanedioic acid, may have relevance in metabolomics studies focusing on these health conditions.

Comparative Analysis of Ammonium Salt Forms

The existence of Ammonium dodecanedioate in both mono-ammonium and di-ammonium forms creates interesting chemical distinctions that may influence their respective applications and properties. The table below compares key characteristics of these two forms:

| Characteristic | Mono-ammonium Salt | Di-ammonium Salt |

|---|---|---|

| Molecular Formula | C12H25NO4 | C12H28N2O4 |

| Molecular Weight | 247.33 g/mol | 264.36 g/mol |

| Chemical Structure | NH4+ -OOC-(CH2)10-COOH | NH4+ -OOC-(CH2)10-COO- NH4+ |

| Acid-Base Character | Contains one free carboxylic acid group | Both carboxylic groups neutralized |

| Solubility Properties | Likely different solubility profile due to presence of free acid group | Potentially more water-soluble due to complete neutralization |

The structural differences between these forms influence their chemical behavior, solubility profiles, and potentially their applications in research settings . The mono-ammonium salt retains one free carboxylic acid group, which may be advantageous for certain chemical reactions or applications requiring partial reactivity.

Future Research Directions

The current state of research on Ammonium dodecanedioate suggests several promising avenues for future investigation:

-

Metabolic Biomarkers: Further exploration of dodecanedioate and its salts as biomarkers for metabolic disorders, particularly insulin resistance and metabolic changes in cancer patients, could yield valuable diagnostic tools.

-

Synthetic Applications: Development of novel synthetic pathways involving Ammonium dodecanedioate, building on existing patent literature for related compounds, may reveal new applications in chemical synthesis .

-

Structure-Property Relationships: Comparative studies between the mono-ammonium and di-ammonium forms could elucidate how neutralization degree affects physicochemical properties and applications.

-

Biological Activity Profiling: Systematic evaluation of potential biological activities of Ammonium dodecanedioate could uncover previously unknown roles in metabolic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume